Alicyclic Ring Size Modulates AChE Inhibitory Potency: Seven-Membered Cycloheptane vs. Six-Membered Cyclohexane vs. Five-Membered Cyclopentane Scaffolds
The seven-membered cycloheptane ring of CAS 5778-71-2 confers acetylcholinesterase (AChE) inhibition characteristics that are functionally distinct from scaffolds with smaller alicyclic rings. Hu et al. (2002) demonstrated that expanding the alicyclic ring from the six-membered cyclohexane (as in tacrine) to a seven-membered cycloheptane produces a negligible decrease in AChE inhibitory potency. In contrast, contracting the ring to a five-membered cyclopentane causes an approximately 100-fold decrease in AChE inhibition [1]. This class-level structure-activity relationship is corroborated by the Novakovic et al. (2008) crystallographic study, which noted that the seven-membered ring adopts a chair conformation that positions CH donor groups for extensive C-H...π interactions, a feature absent in the flatter six-membered tacrine scaffold [2]. The practical consequence is that CAS 5778-71-2, as a synthetic precursor, generates final derivatives that retain near-tacrine-level AChE potency, unlike five-membered ring precursors (e.g., cyclopenta[b]quinolines such as K1578) which yield derivatives with substantially reduced activity.
| Evidence Dimension | Effect of alicyclic ring size on acetylcholinesterase (AChE) inhibitory potency of tacrine-derived scaffolds |
|---|---|
| Target Compound Data | Seven-membered cycloheptane ring: produces negligible decrease in AChE inhibitory potency relative to six-membered tacrine scaffold (qualitative assessment from Hu et al. 2002) [1] |
| Comparator Or Baseline | Six-membered cyclohexane ring (tacrine): baseline AChE potency (IC50 ~31-250 nM depending on assay conditions; representative literature values from multiple studies). Five-membered cyclopentane ring: approximately 100-fold decrease in AChE inhibition relative to six-membered scaffold [1]. |
| Quantified Difference | Approximately 100-fold potency differential between five-membered and six-membered scaffolds; negligible differential between seven-membered and six-membered scaffolds [1]; no direct quantitative IC50 data reported for CAS 5778-71-2 itself in peer-reviewed literature. |
| Conditions | Rat AChE and human butyrylcholinesterase (BChE) inhibition assays as reported in Hu et al. 2002 [1]; crystallographic analysis of CAS 5778-71-2 from Novakovic et al. 2008 at 293 K, MoKα radiation [2]. |
Why This Matters
For procurement decisions, this evidence establishes that the seven-membered ring scaffold of CAS 5778-71-2 is the appropriate intermediate choice when the synthetic objective is to retain high AChE inhibitory potency in final derivatives—five-membered ring alternatives carry a quantifiable 100-fold potency penalty.
- [1] Hu MK, Wu LJ, Hsiao G, Yen MH. Homodimeric tacrine congeners as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. 2002;45(11):2277-2282. doi:10.1021/jm0103086. PubMed ID: 12014965. View Source
- [2] Novaković SB, Vitorović-Todorović MD, Bogdanović GA, Drakulić BJ. Weak intermolecular interactions in 11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta[b]quinoline. Acta Crystallographica Section C. 2008;64:o502-o504. doi:10.1107/S0108270108022221. PubMed ID: 18758020. View Source
